molecular formula C20H19BrN4O2 B213761 N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide

N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide

Cat. No. B213761
M. Wt: 427.3 g/mol
InChI Key: RZGZEMDYAJOAHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. BAY 43-9006 was first synthesized in 2001 by scientists at Bayer AG and has since been the subject of numerous scientific studies.

Mechanism of Action

N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 works by inhibiting the activity of several protein kinases that are involved in tumor growth and angiogenesis. Specifically, it inhibits the activity of RAF kinase, which is a key component of the MAPK/ERK signaling pathway that is often dysregulated in cancer cells. By inhibiting RAF kinase, N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 can prevent the activation of downstream signaling pathways that promote tumor growth and survival.
Biochemical and Physiological Effects:
N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to inhibit tumor growth and angiogenesis in several different types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and psoriasis.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 in lab experiments is that it has been extensively studied and is well-characterized, which makes it easier to design experiments and interpret results. However, one limitation is that N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 can have off-target effects on other protein kinases, which can complicate data interpretation.

Future Directions

There are several potential future directions for research on N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006. One area of interest is the development of new formulations or delivery methods that could improve its efficacy and reduce side effects. Another area of interest is the identification of biomarkers that could be used to predict response to N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 treatment in different types of cancer. Additionally, there is ongoing research into the use of N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 in combination with other cancer therapies, such as immunotherapy and chemotherapy.

Synthesis Methods

The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 involves the reaction of 4-(4-bromo-1H-pyrazol-1-yl)benzylamine with N-(4-acetylamino-3-methylphenyl)acetamide in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 has been extensively studied for its potential use as a cancer treatment. It has been shown to inhibit the activity of several protein kinases that are involved in tumor growth and angiogenesis, including RAF kinase, VEGFR, and PDGFR. N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide 43-9006 has also been studied for its potential use in the treatment of other diseases, such as rheumatoid arthritis and psoriasis.

properties

Product Name

N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide

Molecular Formula

C20H19BrN4O2

Molecular Weight

427.3 g/mol

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-4-[(4-bromopyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C20H19BrN4O2/c1-14(26)24(2)19-9-7-18(8-10-19)23-20(27)16-5-3-15(4-6-16)12-25-13-17(21)11-22-25/h3-11,13H,12H2,1-2H3,(H,23,27)

InChI Key

RZGZEMDYAJOAHD-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.